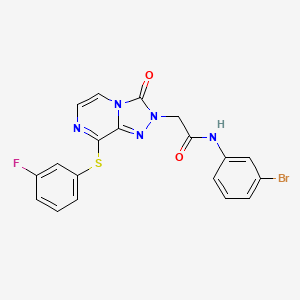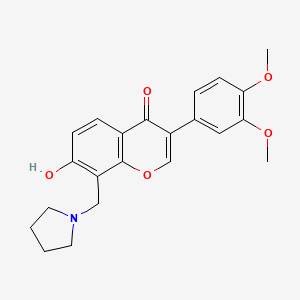![molecular formula C10H15F2IO B2476679 8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane CAS No. 2416231-76-8](/img/structure/B2476679.png)
8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane
カタログ番号 B2476679
CAS番号:
2416231-76-8
分子量: 316.13
InChIキー: UXWOLPRUUQMDFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane” is a chemical compound with the molecular weight of 316.13 . It is a difluoro-iodomethyl compound with a spiro[4.5]decane structure .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H15F2IO/c11-10(12)5-3-9(4-6-10)2-1-8(7-13)14-9/h8H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
科学的研究の応用
Environmental Fate and Degradation
- Microbial Degradation of Polyfluoroalkyl Chemicals : Polyfluoroalkyl chemicals, due to their perfluoroalkyl moieties, have been extensively used in various industrial applications. Their release into the environment leads to the formation of perfluoroalkyl carboxylic and sulfonic acids, which are highly persistent. Studies have explored the microbial degradation pathways, half-lives, and potential intermediates of these chemicals in the environment (Liu & Avendaño, 2013).
Toxicological Aspects
- Developmental Toxicity of Perfluoroalkyl Acids : The developmental toxicity of perfluoroalkyl acids such as PFOS and PFOA has been a subject of research due to their widespread presence in humans and the environment. Studies suggest the need for further research to understand the hazards these compounds may pose (Lau, Butenhoff, & Rogers, 2004).
Analytical Techniques
- X-ray Absorption Spectroscopy for Speciation of Metal(loids) : While not directly related to organic fluorinated compounds, the use of advanced analytical techniques like X-ray absorption spectroscopy underscores the importance of identifying chemical states and distributions in environmental samples. Such techniques could be relevant for studying complex fluorinated molecules (Gräfe, Donner, Collins, & Lombi, 2014).
Potential Alternatives and Solutions
- Fluorinated Alternatives : The transition to replace long-chain PFCAs and PFSAs with fluorinated alternatives has been ongoing since 2000. Despite the lack of comprehensive data on these replacements, there's a call for more systematic research on their environmental releases, persistence, and exposure risks (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
特性
IUPAC Name |
8,8-difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2IO/c11-10(12)3-1-9(2-4-10)5-8(6-13)14-7-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWOLPRUUQMDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC(OC2)CI)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2476599.png)
![Ethyl 4-(2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2476600.png)


![8-{[(4-methoxyphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B2476604.png)
![3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2476605.png)
![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476609.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2476610.png)
![Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate](/img/structure/B2476611.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476615.png)
![5-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2476616.png)